N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)furan-2-carboxamide
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Description
N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H19N3O3S and its molecular weight is 369.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Characterization
Research into compounds with structures related to N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)furan-2-carboxamide often involves detailed synthesis protocols and chemical characterization techniques. For example, Aleksandrov et al. (2017) detailed the synthesis of related thiazole and furan derivatives, demonstrating methods for achieving specific structures through chemical reactions such as coupling, oxidation, and electrophilic substitution reactions. These procedures provide insights into the manipulation of chemical structures for desired outcomes in research and potential applications (Aleksandrov & El’chaninov, 2017).
Molecular and Electronic Characterization
The molecular and electronic structures of similar compounds have been explored through various analytical techniques, including IR, NMR, and X-ray diffraction (XRD) analyses. Cakmak et al. (2022) synthesized a thiazole-based heterocyclic amide and investigated its structure and electronic properties using experimental and theoretical methods. Their work highlights the importance of comprehensive structural analysis in understanding the properties and potential applications of such compounds (Cakmak et al., 2022).
Potential Biological and Medicinal Applications
Several studies focus on the biological activities of furan and thiazole derivatives, suggesting potential medicinal applications. For instance, the antimicrobial activity of thiazole-fused heterocycles has been investigated, revealing that these compounds exhibit significant efficacy against various microorganisms. This suggests their potential for development into new antimicrobial agents (Zanatta et al., 2007).
Properties
IUPAC Name |
N-[4-[3-oxo-3-(2-phenylethylamino)propyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c23-17(20-11-10-14-5-2-1-3-6-14)9-8-15-13-26-19(21-15)22-18(24)16-7-4-12-25-16/h1-7,12-13H,8-11H2,(H,20,23)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPADWGCWQMOOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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